4-Fluoro-3-(3-hydroxymethylphenyl)benzoic acid
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Overview
Description
4-Fluoro-3-(3-hydroxymethylphenyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C14H11FO3 and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position on the benzoic acid moiety. It is a valuable chemical in various research and industrial applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(3-hydroxymethylphenyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods. The process is optimized to ensure cost-effectiveness and environmental sustainability while maintaining high product quality .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(3-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-Fluoro-3-(3-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These features contribute to its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-hydroxybenzoic acid: Similar structure but lacks the hydroxymethyl group.
3-Fluoro-4-hydroxymethylbenzoic acid: Similar structure but with different positioning of the fluorine and hydroxymethyl groups.
4-Fluoro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
4-Fluoro-3-(3-hydroxymethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-3-[3-(hydroxymethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPAROZUKGVVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689075 |
Source
|
Record name | 6-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-59-3 |
Source
|
Record name | 6-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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